1-(3-Phenylpropyl)piperidin-3-amine sulfate
Description
Properties
IUPAC Name |
1-(3-phenylpropyl)piperidin-3-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.H2O4S/c15-14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13;1-5(2,3)4/h1-3,6-7,14H,4-5,8-12,15H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGQJULCGLLCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Synthesis
This method employs N-protected 3-piperidone as a starting material. Key steps include:
- Grignard addition : Reaction with phenyl magnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C to form 3-hydroxy-3-phenylpiperidine intermediates.
- Elimination : Treatment with chlorotrimethylsilane (TMSCl) in dichloromethane (DCM) to dehydrate the hydroxyl group, yielding 3-phenyl-1,2,3,6-tetrahydropyridine.
- Hydrogenation : Catalytic hydrogenation using palladium on carbon (Pd/C) under 1 atm H₂ at 60°C to saturate the tetrahydropyridine ring.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard Addition | Phenyl MgBr, THF, 0°C | 91.2 |
| Elimination | TMSCl, DCM, rt | 89.5 |
| Hydrogenation | Pd/C, H₂ (1 atm), 60°C | 95.0 |
Hydrogenation and Deprotection Strategy
A complementary approach involves N-benzyl-3-phenylpiperidine intermediates:
- Deprotection : Removal of the benzyl group via hydrogenolysis (Pd/C, H₂, ethanol) to yield 3-phenylpiperidine.
- Sulfate Formation : Treatment with sulfuric acid in methanol to precipitate the sulfate salt.
- Temperature : 60°C for hydrogenolysis
- Catalyst Loading : 18% Pd/C
- Solvent System : Ethanol/acetic acid (9:1 v/v)
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methodologies:
Critical Reaction Insights
- Grignard Stability : THF must be rigorously anhydrous to prevent premature quenching of the Grignard reagent.
- Catalyst Efficiency : Pd/C shows superior activity compared to PtO₂ in hydrogenation steps, reducing side-product formation.
- Salt Precipitation : Methanol is preferred over ethanol for sulfate salt formation due to higher solubility differentials.
Troubleshooting Common Issues
- Low Elimination Yields : Trace moisture during TMSCl treatment leads to incomplete dehydration. Pre-drying DCM over molecular sieves resolves this.
- Hydrogenation Stalling : Catalyst poisoning by residual amines is mitigated by pre-washing intermediates with dilute HCl.
Chemical Reactions Analysis
1-(3-Phenylpropyl)piperidin-3-amine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a reagent in organic synthesis, facilitating various chemical reactions. Its versatility allows it to participate in oxidation, reduction, and substitution reactions, making it valuable in laboratory settings for developing new compounds.
Biology
In biological research, 1-(3-Phenylpropyl)piperidin-3-amine sulfate is utilized to study biochemical processes. It acts as a tool for understanding interactions within biological systems, particularly in neuropharmacology and inflammation pathways.
Medicine
Research indicates that this compound may have therapeutic effects, particularly in treating anxiety disorders and inflammatory conditions. Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology .
Neuropharmacological Effects
Preclinical studies have suggested that this compound exhibits anxiolytic properties. In rodent models, administration resulted in reduced anxiety-like behaviors during tests like the elevated plus-maze.
Anti-inflammatory Activity
In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha, suggesting its potential for treating chronic inflammatory diseases.
Case Studies
Anxiolytic Effects : A study conducted on rodent models demonstrated significant reductions in anxiety-like behaviors when administered doses of this compound during elevated plus-maze tests.
Anti-inflammatory Studies : In vitro assays revealed that the compound inhibits TNF-alpha production in macrophages, indicating its potential for treating inflammatory diseases.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior in rodents | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Enzyme Inhibition | Modulation of metabolic enzyme activities |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound when administered orally or via injection. This profile is crucial for understanding its therapeutic potential and optimizing dosage regimens for clinical applications .
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)piperidin-3-amine sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-phenylpropyl)piperidin-3-amine sulfate and related compounds:
Research Findings and Mechanistic Insights
Binding to Dopamine Transporters
- GBR12909 and its analogs (e.g., [¹²⁵I]DEEP) bind to the amino-terminal region of dopamine transporters (DAT), near transmembrane domains 1–2, distinct from cocaine analogs like [¹²⁵I]RTI 82, which bind carboxyl-terminal regions . This suggests that this compound, with its piperidine ring, may occupy a unique binding niche compared to piperazine-based DAT inhibitors.
Structural Determinants of Selectivity
- The 3-phenylpropyl moiety is a common feature in compounds targeting DAT (e.g., GBR12909) and H3 receptors . However, secondary structural elements dictate target specificity:
Physicochemical Properties
- Phenylpropyl chain length : Longer alkyl chains (e.g., in Alverine) may reduce CNS penetration, favoring peripheral antispasmodic effects .
Biological Activity
1-(3-Phenylpropyl)piperidin-3-amine sulfate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features which may influence various pharmacological effects, including neuropharmacological and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure is pivotal to its biological activity. It can be represented as follows:
This structure includes a piperidine ring, which is known for its ability to interact with various neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The following mechanisms have been identified:
- Receptor Binding : The compound may act as a modulator of dopamine and serotonin receptors, influencing mood and behavior.
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to anti-inflammatory effects.
Neuropharmacological Effects
Research has indicated that this compound exhibits significant neuropharmacological effects. Studies demonstrate its potential as an anxiolytic agent. For instance, in animal models, administration led to reduced anxiety-like behaviors, suggesting its utility in treating anxiety disorders.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This activity may contribute to therapeutic effects in conditions characterized by chronic inflammation.
Case Studies
- Anxiolytic Effects : A study conducted on rodent models demonstrated that doses of this compound significantly reduced anxiety-like behaviors in elevated plus-maze tests.
- Anti-inflammatory Studies : In vitro assays revealed that the compound inhibits TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior in rodents | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Enzyme Inhibition | Modulation of metabolic enzyme activities |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest it has favorable absorption characteristics when administered orally or via injection.
Q & A
Basic: What are the recommended methods for synthesizing 1-(3-Phenylpropyl)piperidin-3-amine sulfate?
Answer:
The synthesis typically involves alkylation of piperidin-3-amine with 3-phenylpropyl bromide, followed by sulfation. Key steps include:
- Alkylation : React piperidin-3-amine with 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the intermediate.
- Sulfation : Treat the free base with sulfuric acid in anhydrous ethanol, followed by recrystallization for purity .
Validation : Confirm structure via ¹H/¹³C NMR and LC-MS. Purity should exceed 95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Basic: How should researchers characterize the purity and stability of this compound?
Answer:
- Purity Assessment :
- Stability Testing :
Advanced: How can substituent modifications influence the compound’s affinity for neurotransmitter transporters?
Answer:
- Structure-Activity Relationship (SAR) :
- Phenylpropyl Chain : Lengthening the chain (e.g., 3-phenylpropyl vs. 2-phenylpropyl) increases lipophilicity, enhancing dopamine transporter (DAT) binding (Ki reduction from 120 nM to 45 nM) .
- Piperidine Substitution : Adding electron-withdrawing groups (e.g., -F) at position 3 of piperidine improves serotonin transporter (SERT) selectivity by 30% .
- Experimental Design :
Advanced: How to resolve contradictions between experimental data and literature findings?
Answer:
- Root-Cause Analysis :
- Batch Variability : Test multiple synthesis batches (n ≥ 3) for purity, salt content, and solubility (e.g., via Karl Fischer titration for water content) .
- Assay Conditions : Replicate literature protocols exactly (e.g., buffer pH, temperature). For example, DAT binding assays are pH-sensitive (optimum pH 7.4 ± 0.2) .
- Statistical Validation :
Basic: What safety precautions are required when handling this compound?
Answer:
- Hazard Mitigation :
- Emergency Protocols :
- Spills : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
Advanced: How to design a factorial experiment to evaluate multiple pharmacological variables?
Answer:
- Factorial Design (2³) :
- Analysis :
Basic: What are the key physicochemical properties of this compound?
Answer:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₂·H₂SO₄ | |
| Molecular Weight | 326.41 g/mol | |
| Solubility | >50 mg/mL in DMSO; <1 mg/mL in H₂O | |
| LogP (Predicted) | 2.8 ± 0.3 |
Advanced: How can computational modeling guide the optimization of this compound?
Answer:
- Molecular Docking :
- Pharmacokinetic Prediction :
- SwissADME: Predict bioavailability (76% oral), BBB permeability (CNS MPO score: 4.5/6) .
- Validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
